hex-3-enyl 3-phenylpropanoate
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Overview
Description
Hex-3-enyl 3-phenylpropanoate is an organic compound with the molecular formula C15H20O2. It is an ester formed from hex-3-enol and 3-phenylpropanoic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-enyl 3-phenylpropanoate can be synthesized through esterification, where hex-3-enol reacts with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency in the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hex-3-enyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: 3-phenylpropanoic acid and hex-3-enol.
Reduction: Hex-3-enol and 3-phenylpropanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Hex-3-enyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive components.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of hex-3-enyl 3-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Hex-3-enyl 3-phenylpropanoate can be compared with other similar esters such as:
Hex-3-enyl acetate: Known for its fruity aroma, commonly used in flavorings.
3-phenylpropyl acetate: Another ester with a pleasant fragrance, used in perfumes.
Hexyl 3-phenylpropanoate: Similar structure but with a different alkyl chain length, affecting its olfactory properties.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Properties
CAS No. |
175667-40-0 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
hex-3-enyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-10H,2,8,11-13H2,1H3 |
InChI Key |
AIYOLSZNDXXKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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